molecular formula C17H18N2O3S B2748636 (E)-4-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2035000-74-7

(E)-4-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2748636
CAS RN: 2035000-74-7
M. Wt: 330.4
InChI Key: KAEBDWDHIXGYND-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, also known as SNS-032, is a synthetic compound that has shown potential in the treatment of cancer. This compound belongs to the family of pyridine derivatives and has been extensively studied for its mechanism of action and biochemical effects.

Scientific Research Applications

  • Spin-Crossover and Crystallographic Phase Changes : Iron(II) complexes with similar pyridine ligands exhibit interesting behavior like abrupt spin-transition and crystallographic phase changes (Cook et al., 2015).

  • Synthesis of Prazoles : Compounds with similar pyridine structures are used in synthesizing prazoles, which treat gastroesophageal reflux disease and other gastric acid-related diseases (Gilbile et al., 2017).

  • Antimicrobial Activity : Novel sulfone-linked bis heterocycles, including structures related to the compound , demonstrate antimicrobial activity (Padmavathi et al., 2008).

  • Regio- and Stereochemistry in Reactions : Methyl (E)- and (Z)-β-styryl sulphone, structurally related, show unique regio- and stereo-chemistry when reacting with pyrrolidin-1-yl-4-t-butylcyclohexene (Fabrissin et al., 1980).

  • Copper-Catalyzed Aminooxygenation and Dioxygenation : A method for converting 4-pentenylsulfonamides to 2-formylpyrrolidines involves copper-catalyzed aminooxygenation (Wdowik & Chemler, 2017).

  • Ionic Liquid Electrochemical Windows : Studies on ionic liquids, including pyrrolidinium structures, explore their electrochemical windows and potential industrial applications (Hayyan et al., 2013).

  • Synthesis of 4-(trifluoromethyl)pyrrolidines : New 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups are synthesized via 1,3-dipolar cycloaddition reactions (Markitanov et al., 2016).

  • Asymmetric 1,3-Dipolar Cycloaddition : Catalytic asymmetric procedure for the 1,3-dipolar cycloaddition of (E)-beta-phenylsulfonyl enones with azomethine ylides produces pyrrolidine derivatives (Robles‐Machín et al., 2010).

properties

IUPAC Name

4-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-23(21,13-9-15-4-2-1-3-5-15)19-12-8-17(14-19)22-16-6-10-18-11-7-16/h1-7,9-11,13,17H,8,12,14H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEBDWDHIXGYND-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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